molecular formula C11H9NO3 B2680884 5-(3-Aminophenyl)furan-2-carboxylic acid CAS No. 1509177-63-2

5-(3-Aminophenyl)furan-2-carboxylic acid

Cat. No.: B2680884
CAS No.: 1509177-63-2
M. Wt: 203.197
InChI Key: HGELRAZDZWENED-UHFFFAOYSA-N
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Description

5-(3-Aminophenyl)furan-2-carboxylic acid is an organic compound with the molecular formula C11H9NO3. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Aminophenyl)furan-2-carboxylic acid typically involves the reaction of 3-nitrobenzaldehyde with furan-2-carboxylic acid under specific conditions. The nitro group is then reduced to an amino group using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-(3-Aminophenyl)furan-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(3-Aminophenyl)furan-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Aminophenyl)furan-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist.

Properties

IUPAC Name

5-(3-aminophenyl)furan-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c12-8-3-1-2-7(6-8)9-4-5-10(15-9)11(13)14/h1-6H,12H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGELRAZDZWENED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C2=CC=C(O2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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